molecular formula C11H14O B15337488 1-(o-Tolyl)cyclobutanol

1-(o-Tolyl)cyclobutanol

Cat. No.: B15337488
M. Wt: 162.23 g/mol
InChI Key: SSZPCSHERFZDCS-UHFFFAOYSA-N
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Description

1-(o-Tolyl)cyclobutanol is an organic compound that belongs to the class of cyclobutanols It features a cyclobutane ring bonded to a hydroxyl group and an o-tolyl group (a benzene ring substituted with a methyl group at the ortho position)

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(o-Tolyl)cyclobutanol can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of o-tolylmagnesium bromide with cyclobutanone can yield this compound. This reaction typically requires anhydrous conditions and is carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully chosen to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-(o-Tolyl)cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding cyclobutane derivative.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions:

    Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products:

    Oxidation: Formation of o-tolylcyclobutanone.

    Reduction: Formation of 1-(o-Tolyl)cyclobutane.

    Substitution: Formation of 1-(o-Tolyl)cyclobutyl halides or amines.

Scientific Research Applications

1-(o-Tolyl)cyclobutanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(o-Tolyl)cyclobutanol exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the hydroxyl group is converted to a carbonyl group through the transfer of electrons and protons. The molecular targets and pathways involved vary based on the reaction conditions and the presence of other reagents.

Comparison with Similar Compounds

1-(o-Tolyl)cyclobutanol can be compared with other cyclobutanols and tolyl-substituted compounds:

    Cyclobutanol: Similar in structure but lacks the o-tolyl group, resulting in different chemical properties and reactivity.

    o-Tolylcyclobutane: Lacks the hydroxyl group, affecting its chemical behavior and applications.

    1-(p-Tolyl)cyclobutanol: The methyl group is at the para position, leading to different steric and electronic effects.

These comparisons highlight the unique structural and chemical properties of this compound, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C11H14O

Molecular Weight

162.23 g/mol

IUPAC Name

1-(2-methylphenyl)cyclobutan-1-ol

InChI

InChI=1S/C11H14O/c1-9-5-2-3-6-10(9)11(12)7-4-8-11/h2-3,5-6,12H,4,7-8H2,1H3

InChI Key

SSZPCSHERFZDCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCC2)O

Origin of Product

United States

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